molecular formula C13H18N2O3 B3845331 [1-(3-nitrobenzyl)-3-piperidinyl]methanol

[1-(3-nitrobenzyl)-3-piperidinyl]methanol

Cat. No. B3845331
M. Wt: 250.29 g/mol
InChI Key: YGSACGKXKWFRRP-UHFFFAOYSA-N
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Description

“[1-(3-nitrobenzyl)-3-piperidinyl]methanol” is a complex organic compound. It seems to contain a piperidine ring, a nitrobenzyl group, and a methanol group. Piperidine is a common structure in many pharmaceuticals and alkaloids . The nitrobenzyl group is often used in photochemical studies due to its ability to undergo photolysis . Methanol is a simple alcohol with many industrial applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of the piperidine ring, the nitrobenzyl group, and the methanol group. These groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro group in the nitrobenzyl portion could potentially undergo reduction reactions . The piperidine ring might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the polar -OH group in methanol could potentially increase the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If this compound is intended to be a drug, its mechanism of action would depend on the target molecule in the body .

Safety and Hazards

As with any chemical compound, handling “[1-(3-nitrobenzyl)-3-piperidinyl]methanol” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including the compound’s physical and chemical properties, reactivity, and toxicity .

Future Directions

The potential applications and future directions for this compound would largely depend on its properties and the context in which it’s being used. For instance, if this compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-12-4-2-6-14(9-12)8-11-3-1-5-13(7-11)15(17)18/h1,3,5,7,12,16H,2,4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSACGKXKWFRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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